3-butoxy-N-cyclopentylbenzamide
Description
3-Butoxy-N-cyclopentylbenzamide is a benzamide derivative featuring a butoxy group (-OC₄H₉) at the 3-position of the benzene ring and a cyclopentyl group (-C₅H₉) attached to the amide nitrogen. This structure imparts unique physicochemical properties, such as moderate lipophilicity due to the butoxy chain and steric bulk from the cyclopentyl moiety.
Properties
IUPAC Name |
3-butoxy-N-cyclopentylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-3-11-19-15-10-6-7-13(12-15)16(18)17-14-8-4-5-9-14/h6-7,10,12,14H,2-5,8-9,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXRSCGMTAINNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-N-cyclopentylbenzamide typically involves the reaction of benzoyl chloride with cyclopentylamine. The reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of an amide bond. The reaction conditions generally include the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Additionally, coupling reagents may be used to facilitate the formation of the amide bond.
Chemical Reactions Analysis
Types of Reactions: 3-Butoxy-N-cyclopentylbenzamide can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a butoxy radical, which can further react to form different products.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of butoxy radicals and subsequent products.
Reduction: Formation of cyclopentylamine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-Butoxy-N-cyclopentylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and monoamine oxidase B.
Medicine: Explored for its potential therapeutic effects due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of supramolecular assemblies and functional materials due to its planarity and hydrogen bonding capabilities.
Mechanism of Action
The mechanism of action of 3-butoxy-N-cyclopentylbenzamide involves enzyme inhibition. The compound can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, it can inhibit acetylcholinesterase, preventing the breakdown of acetylcholine, and monoamine oxidase B, affecting the metabolism of monoamines. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of 3-Butoxy-N-cyclopentylbenzamide and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₁₆H₂₃NO₂ | ~261.36 | 3-butoxy, N-cyclopentyl |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | C₁₂H₁₇NO₂ | 207.27 | 3-methyl, N-(2-hydroxy-1,1-dimethylethyl) |
| 2-Butoxy-3-methoxy-N-[2-(pentylideneamino)ethyl]benzamide | C₁₉H₃₀N₂O₃ | 334.45 | 2-butoxy-3-methoxy, N-pentylideneaminoethyl |
| 3-[(3-Cyclopentylpropanoyl)amino]-N-(3-methylphenyl)benzamide | C₂₂H₂₆N₂O₂ | 350.45 | 3-cyclopentylpropanoyl, N-(3-methylphenyl) |
| 3,4,5-Trihydroxy-N-hexyl-benzamide | C₁₃H₁₉NO₄ | 265.30 | 3,4,5-trihydroxy, N-hexyl |
Key Observations :
- Lipophilicity : The butoxy group in this compound enhances lipophilicity compared to hydroxylated analogs (e.g., 3,4,5-trihydroxy derivatives) .
- Steric Effects: The cyclopentyl group introduces steric hindrance, similar to N-(3-methylphenyl) and N-pentylideneaminoethyl groups in other benzamides .
- Functional Diversity : Substituents like methoxy () or hydroxy () alter electronic properties, affecting reactivity in catalysis or binding interactions .
Comparison :
- Acylation Efficiency : High yields (>90%) are achievable in diketene-based syntheses (), whereas acylation with benzoyl chlorides () may require optimization for this compound.
- Complexity: The pentylideneaminoethyl group in ’s compound necessitates additional steps compared to simpler N-alkylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
